1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds with significant biological activities .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from formaldehyde and 3-methoxyphenethylamine . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Major products formed from these reactions include various substituted isoquinolines and their derivatives, which have diverse biological and chemical properties.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by modulating neurotransmitter systems, inhibiting enzymes, and interacting with receptors . The specific pathways and targets can vary depending on the derivative and its structural modifications.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the methoxy and dimethyl substitutions.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but differs in the position of the methoxy group.
1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline: This compound has additional methyl and phenyl groups, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-9-12-5-4-11(14-3)8-10(12)6-7-13(9)2/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
ONWWHMDCCDJWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C)C=C(C=C2)OC |
Origin of Product |
United States |
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